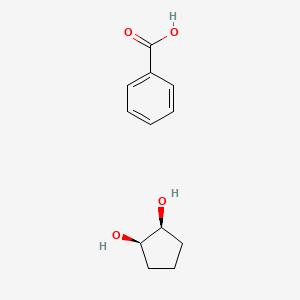
Dicyclohexyl(2-cyclohexylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2-cyclohexylphenyl)phosphane is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable compound in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2-cyclohexylphenyl)phosphane can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2-cyclohexylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used.
Coupling Reactions: Palladium catalysts are often employed, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds, depending on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2-cyclohexylphenyl)phosphane is utilized in a wide range of scientific research applications:
Chemistry: It is a key ligand in catalysis, particularly in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science research.
Wirkmechanismus
The mechanism by which dicyclohexyl(2-cyclohexylphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexylphenylphosphine
- Dicyclohexyl(2’,4’,6’-trimethoxyphenyl)phosphine
- Dicyclohexyl(2’,6’-diisopropoxyphenyl)phosphine
Uniqueness
Dicyclohexyl(2-cyclohexylphenyl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance selectivity and stability in catalytic processes. Additionally, the presence of the cyclohexylphenyl group can influence the electronic properties of the ligand, further affecting its reactivity and effectiveness in various reactions.
Eigenschaften
CAS-Nummer |
625856-27-1 |
|---|---|
Molekularformel |
C24H37P |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
dicyclohexyl-(2-cyclohexylphenyl)phosphane |
InChI |
InChI=1S/C24H37P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h10-11,18-22H,1-9,12-17H2 |
InChI-Schlüssel |
PBWQTYUASDMXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


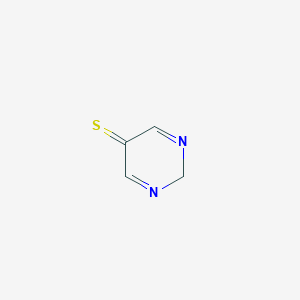
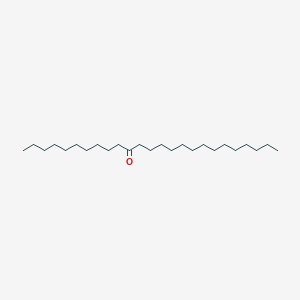
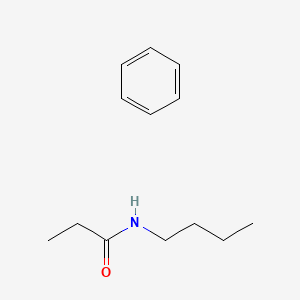
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
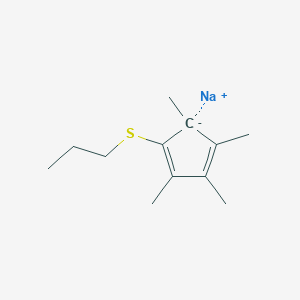
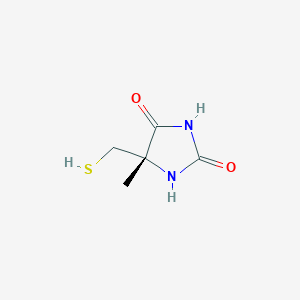
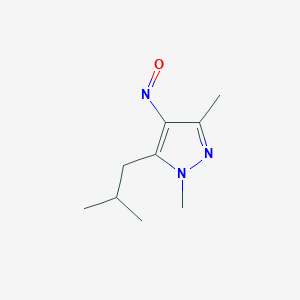
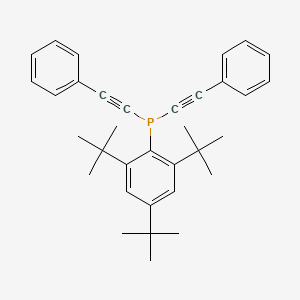
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
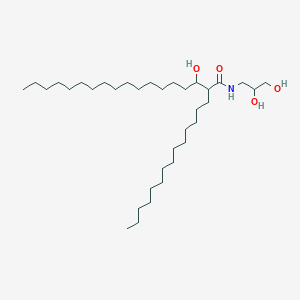
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
